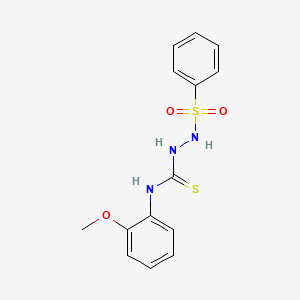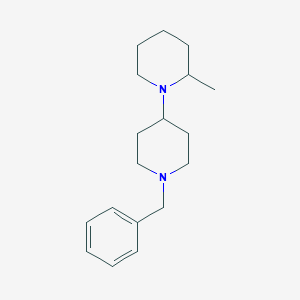![molecular formula C11H6BrN3O2 B6004963 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. It has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine in lab experiments is its potent antitumor activity, which makes it a potential drug candidate for the treatment of various cancers. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are various future directions for the use of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine in scientific research. One of the potential directions is the development of this compound as a potential drug candidate for the treatment of various cancers. Additionally, studies can be conducted to investigate its potential applications in the field of neurodegenerative diseases and inflammation. Moreover, the synthesis of new derivatives of this compound can be explored to improve its solubility and enhance its activity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and explore its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine has been achieved using different methods. One of the commonly used methods involves the reaction of 2-cyano-3-(5-bromo-2-furyl)acrylic acid with hydrazine hydrate and ammonium acetate in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with pyridine-3-carboxaldehyde in the presence of a base to yield this compound.
Applications De Recherche Scientifique
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine has been found to exhibit various applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it has been used as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, it has been found to exhibit antibacterial and antifungal activities.
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-4-3-8(16-9)10-14-11(17-15-10)7-2-1-5-13-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHSYYRNGVCBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6004884.png)
![N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B6004888.png)

![methyl 3-butyryl-6,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-3-cyclohexene-1-carboxylate](/img/structure/B6004903.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)
![N-[5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6004914.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)
![8-[(pentylamino)carbonyl]-1-naphthoic acid](/img/structure/B6004936.png)
![N-[2-(2-furyl)ethyl]-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6004940.png)

![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)